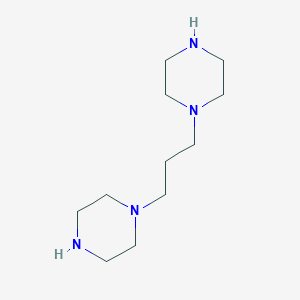
Piperazine, 1,1'-(1,3-propanediyl)bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1,1’-(1,3-propanediyl)bis-, is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It’s often found in drugs or bioactive molecules due to its wide range of biological and pharmaceutical activity .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of Piperazine, 1,1’-(1,3-propanediyl)bis-, is C15H16 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism .Physical And Chemical Properties Analysis
The physical and chemical properties of Piperazine, 1,1’-(1,3-propanediyl)bis-, include a molecular weight of 196.2875 . More detailed properties like melting point, boiling point, density, molecular formula, molecular weight, physical properties, toxicity information can be found on ChemicalBook .Mécanisme D'action
Orientations Futures
Piperazine is among the most frequently used heterocycles in biologically active compounds. It is useful for different reasons: for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics and for its easy handling in synthetic chemistry . Future research will likely continue to explore the diverse applications of piperazine and its derivatives in various fields, especially in drug discovery .
Propriétés
| 19479-82-4 | |
Formule moléculaire |
C11H24N4 |
Poids moléculaire |
212.34 g/mol |
Nom IUPAC |
1-(3-piperazin-1-ylpropyl)piperazine |
InChI |
InChI=1S/C11H24N4/c1(6-14-8-2-12-3-9-14)7-15-10-4-13-5-11-15/h12-13H,1-11H2 |
Clé InChI |
DOJHEVQGYQYOSP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CCCN2CCNCC2 |
SMILES canonique |
C1CN(CCN1)CCCN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



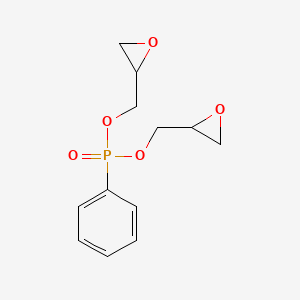
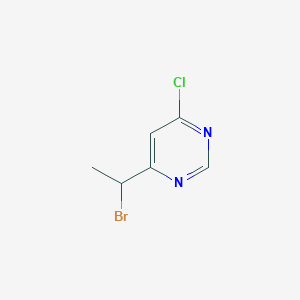

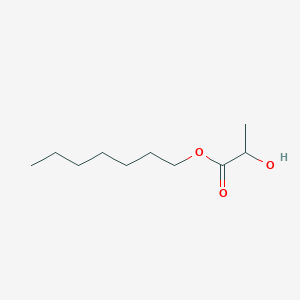
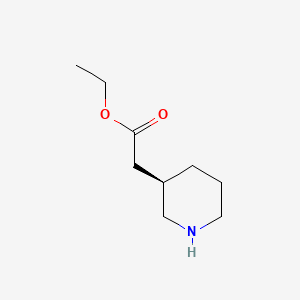
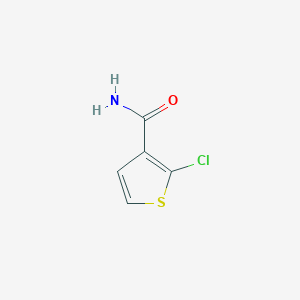
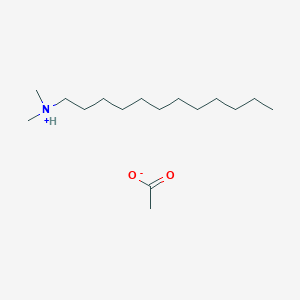
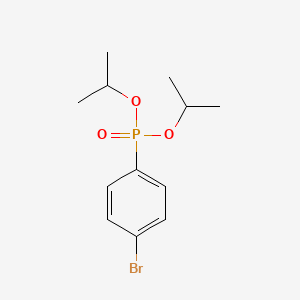
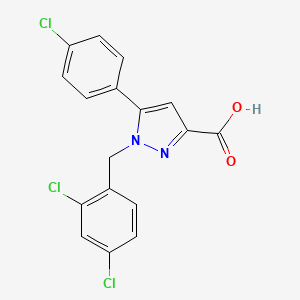
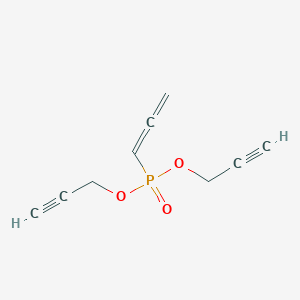
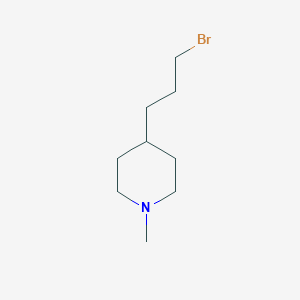
![7-Methoxy-5-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3188110.png)

